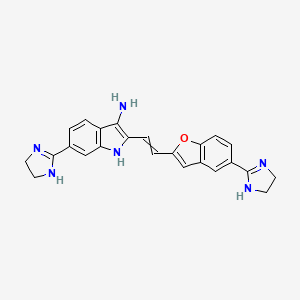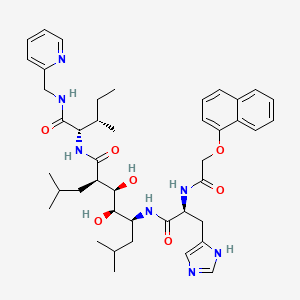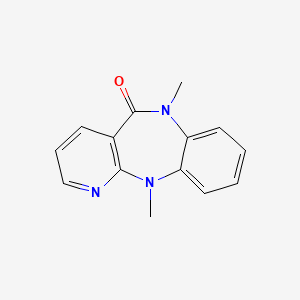
4'-Thio-3'-deoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Thio-3’-deoxythymidine is a modified nucleoside analog where the oxygen atom at the 4’ position of the deoxyribose sugar is replaced by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Thio-3’-deoxythymidine typically involves the substitution of the oxygen atom at the 4’ position with a sulfur atom. One common method includes the reaction of 5’-O-(4,4’-dimethoxytrityl)-2,3’-anhydrothymidine with cesium thiobenzoate in anhydrous dimethylformamide at elevated temperatures . This reaction yields the desired 4’-thio compound after subsequent deprotection steps.
Industrial Production Methods: While specific industrial production methods for 4’-Thio-3’-deoxythymidine are not extensively documented, the general approach involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high yields and purity, which are essential for subsequent applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Thio-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can revert oxidized forms back to the thio compound.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can react with the sulfur atom under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4’-Thio-3’-deoxythymidine has several notable applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Thio-3’-deoxythymidine involves its incorporation into DNA, where it can disrupt normal nucleic acid processes. The sulfur atom at the 4’ position alters the compound’s interaction with enzymes involved in DNA synthesis and repair. This modification can inhibit DNA polymerases and other enzymes, leading to the termination of DNA chain elongation and ultimately affecting cellular replication and growth .
Vergleich Mit ähnlichen Verbindungen
- 4-Thio-2’-deoxyuridine
- 4-Thio-thymidine
- 6-Thio-2’-deoxyguanosine
Comparison: 4’-Thio-3’-deoxythymidine is unique due to its specific sulfur substitution at the 4’ position, which imparts distinct chemical and biological properties. Compared to other thio-nucleosides, it exhibits higher stability and resistance to enzymatic degradation, making it particularly useful in therapeutic and diagnostic applications .
Eigenschaften
CAS-Nummer |
137819-79-5 |
|---|---|
Molekularformel |
C10H14N2O3S |
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O3S/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1 |
InChI-Schlüssel |
AWQMUZPJUKKIPU-JGVFFNPUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](S2)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(S2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)






![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
